s49076 - 1265965-22-7

s49076

Catalog Number: EVT-280784
CAS Number: 1265965-22-7
Molecular Formula: C22H22N4O4S
Molecular Weight: 438.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,4-Thiazolidinedione, 3-((2,3-dihydro-3-((4-(4-morpholinylmethyl)-1H-pyrrol-2-yl)methylene)-2-oxo-1H-indol-5-yl)methyl)-, more commonly referred to as S49076, is a small molecule classified as a multi-target tyrosine kinase inhibitor (TKI). It acts as an ATP-competitive inhibitor, primarily targeting the receptor tyrosine kinases MET, AXL, and FGFR1-3. [, , ] These kinases are implicated in various cellular processes, including growth, survival, migration, and angiogenesis, and their dysregulation is often associated with tumor progression, metastasis, and resistance to existing cancer therapies. [, , , ]

S49076 has emerged as a promising anticancer agent in preclinical research, demonstrating significant activity against a range of tumor types, both in vitro and in vivo. [, , , , , ] It holds particular interest in addressing acquired resistance to EGFR inhibitors in non-small cell lung cancer (NSCLC), where aberrant activity of MET, AXL, and FGFRs is frequently observed. [, , ]

Future Directions

Clinical Development and Evaluation:

  • Continued evaluation of S49076 in clinical trials is crucial to determine its safety, efficacy, and optimal dosing strategies in humans. Ongoing trials are investigating its use in combination with gefitinib for EGFR TKI-resistant NSCLC [, , , ] and with bevacizumab for recurrent glioblastoma. []

Biomarker Development and Patient Stratification:

  • Identifying predictive biomarkers of response to S49076 will be crucial for selecting patients most likely to benefit from treatment. This may involve analyzing the expression levels, activation status, and mutational profiles of MET, AXL, and FGFRs in tumor tissues. [, ]

Investigating Potential Off-Target Effects:

  • As S49076 exhibits inhibitory activity against Aurora B kinase, a more comprehensive understanding of its potential off-target effects is necessary. [, , , ] This includes evaluating both its short-term and long-term safety profile in preclinical and clinical settings.

Gefitinib

Relevance: Several studies have investigated the combination of S49076 with gefitinib in NSCLC patients, particularly those who have developed resistance to EGFR tyrosine kinase inhibitors (TKIs) and exhibit MET/AXL dysregulation. [, , , ] These studies suggest that S49076 may help overcome resistance to gefitinib in these patients by inhibiting alternative signaling pathways mediated by MET, AXL, and FGFR.

Erlotinib

Relevance: Research has demonstrated that AXL overexpression is a common mechanism of resistance to EGFR inhibitors like erlotinib and gefitinib. [] S49076, through its inhibition of AXL, displays promising preclinical activity against EGFR-mutated cell lines that have developed resistance to erlotinib and lack the T790M mutation. [] This highlights the potential of S49076 to combat acquired resistance to EGFR inhibitors.

AZD9291 (Osimertinib)

Relevance: Studies have explored the activity of S49076 in cell lines with acquired resistance to various EGFR TKIs, including AZD9291. [] Findings indicate that S49076 demonstrates significant activity against cell lines resistant to AZD9291 that have lost the T790M mutation and overexpress AXL. [] This suggests a potential role for S49076 in addressing resistance mechanisms beyond the T790M mutation.

Capmatinib

Relevance: A study directly compared the efficacy of S49076 and capmatinib in restoring sensitivity to gefitinib in an EGFR inhibitor-resistant NSCLC xenograft model. [] The research employed a tumor-in-host modeling approach based on the Dynamic Energy Budget (DEB) theory to evaluate and compare the two MET inhibitors. [] Results showed that both compounds could restore gefitinib sensitivity, but S49076 exhibited a greater anticancer effect and a more pronounced ability to resensitize tumors to gefitinib compared to capmatinib. [] This highlights the potential advantages of S49076's multi-kinase inhibitory profile.

Bevacizumab

Relevance: Preclinical studies have investigated the combination of S49076 with bevacizumab in colon carcinoma xenograft models. [] The rationale behind this combination lies in the implication of MET, AXL, and FGFRs in resistance to VEGF/VEGFR inhibitors like bevacizumab. [] Results demonstrated that the combination of S49076 and bevacizumab led to significant tumor growth inhibition, approaching complete growth arrest in some cases. [] Furthermore, S49076 alone demonstrated antitumor activity in bevacizumab-resistant tumors, suggesting its potential as a therapeutic option in this setting. [] A Phase I/II clinical trial has also been initiated to evaluate the safety and efficacy of S49076 in combination with bevacizumab in patients with recurrent glioblastoma. []

Overview

S49076 is a novel compound classified as an adenosine triphosphate-competitive tyrosine kinase inhibitor. It primarily targets the receptor tyrosine kinases MET, AXL, and fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3). The aberrant activity of these kinases has been linked to tumor progression in various cancers, including gastric, lung, and liver cancers. S49076 has shown promise in preclinical studies for its ability to inhibit the growth and migration of cancer cells by blocking the autophosphorylation of these kinases .

Source and Classification

S49076 was synthesized at the Servier Research Institute of Medicinal Chemistry, as detailed in patent WO2011015728 A1. The compound is classified under small molecule inhibitors and is characterized by its selectivity for specific receptor tyrosine kinases involved in oncogenic signaling pathways .

Synthesis Analysis

The synthesis of S49076 involves several key steps:

  • Starting Materials: The synthesis typically begins with a precursor compound that can undergo modifications to introduce the necessary functional groups.
  • Reactions: Various chemical reactions such as condensation and cyclization are employed to construct the core structure of S49076. For instance, the compound can be synthesized through a series of reactions that include the formation of thiazolidine derivatives followed by further modifications to achieve the desired kinase inhibitory activity .
  • Technical Details: The synthesis is performed under controlled conditions, often utilizing solvents like dimethyl sulfoxide and employing techniques such as high-performance liquid chromatography for purification. The final product is characterized using nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

The molecular structure of S49076 is characterized by its unique binding configuration that allows it to fit into the ATP-binding pocket of its target kinases. Detailed studies using X-ray crystallography have elucidated the binding mode of S49076 with MET, revealing how it interacts at a molecular level .

Structural Data

  • Molecular Formula: C₁₈H₁₈ClN₅O₃S
  • Molecular Weight: 409.89 g/mol
  • Key Functional Groups: Contains thiazolidine moiety, aromatic rings, and various nitrogen-containing groups which contribute to its biological activity.
Chemical Reactions Analysis

S49076 undergoes several important chemical reactions that facilitate its function as a kinase inhibitor:

  • Autophosphorylation Inhibition: The primary reaction involves the inhibition of autophosphorylation of MET, AXL, and FGFR kinases. This process is crucial for their activation and subsequent signaling cascades leading to tumor growth .
  • Binding Dynamics: Kinetic studies have shown that S49076 binds competitively to the ATP-binding site of these kinases, effectively blocking their activity. This has been demonstrated through real-time interaction analysis using Biacore technology .
Mechanism of Action

The mechanism by which S49076 exerts its effects involves:

  • Inhibition of Phosphorylation: By binding to the ATP site, S49076 prevents the phosphorylation of tyrosine residues on target proteins, which is essential for their activation and function in cellular signaling pathways related to cancer progression .
  • Impact on Tumor Cells: In vitro studies have shown that treatment with S49076 leads to reduced cell proliferation and migration in cancer cell lines expressing MET, AXL, or FGFR. This indicates a potential therapeutic effect against tumors driven by these pathways .
Physical and Chemical Properties Analysis

S49076 exhibits various physical and chemical properties relevant to its function:

  • Solubility: It is soluble in dimethyl sulfoxide but may have limited solubility in aqueous environments.
  • Stability: The compound shows stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Its reactivity profile suggests it can interact specifically with target kinases without significant off-target effects .
Applications

S49076 has been explored for various scientific uses:

  • Cancer Therapy: Its primary application is as an anticancer agent targeting specific receptor tyrosine kinases involved in tumorigenesis. Clinical trials have indicated its potential effectiveness in treating advanced solid tumors .
  • Combination Therapies: Preliminary studies suggest that S49076 may enhance the efficacy of other cancer treatments when used in combination with agents like bevacizumab, highlighting its role in multi-modal cancer therapy approaches .

Properties

CAS Number

1265965-22-7

Product Name

s49076

IUPAC Name

3-[[(3Z)-3-[[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene]-2-oxo-1H-indol-5-yl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C22H22N4O4S

Molecular Weight

438.5 g/mol

InChI

InChI=1S/C22H22N4O4S/c27-20-13-31-22(29)26(20)12-14-1-2-19-17(8-14)18(21(28)24-19)9-16-7-15(10-23-16)11-25-3-5-30-6-4-25/h1-2,7-10,23H,3-6,11-13H2,(H,24,28)/b18-9-

InChI Key

AREYWCZYVPSHGS-NVMNQCDNSA-N

SMILES

C1COCCN1CC2=CNC(=C2)C=C3C4=C(C=CC(=C4)CN5C(=O)CSC5=O)NC3=O

Solubility

Soluble in DMSO, not in water

Synonyms

S-49076; S49076; S 49076.

Canonical SMILES

C1COCCN1CC2=CNC(=C2)C=C3C4=C(C=CC(=C4)CN5C(=O)CSC5=O)NC3=O

Isomeric SMILES

C1COCCN1CC2=CNC(=C2)/C=C\3/C4=C(C=CC(=C4)CN5C(=O)CSC5=O)NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.